N-Desmethyltoremifene
Overview
Description
N-Desmethyltoremifene is a stilbenoid , which means it belongs to a class of organic compounds characterized by a specific arrangement of aromatic rings. It is a major metabolite of toremifene , a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. N-Desmethyltoremifene is further metabolized into endoxifen (4-hydroxy-N-desmethyltoremifene), which is considered the major active form of tamoxifen in the body .
Molecular Structure Analysis
The molecular formula of N-Desmethyltoremifene is C25H26ClNO , with a molecular weight of approximately 391.9 g/mol . Its chemical structure consists of a stilbenoid backbone, characterized by a chlorinated side chain and two phenyl rings .
Chemical Reactions Analysis
N-Desmethyltoremifene undergoes several biotransformation pathways, including N-desmethylation , N,N-didesmethylation , hydroxylation , carboxylation , methoxylation , N-oxidation , and epoxidation . These reactions occur primarily in the liver and intestine. The resulting metabolites contribute to its pharmacological activity and elimination .
Scientific Research Applications
Cisplatin Modulation in Cancer Therapy
N-Desmethyltoremifene has been studied for its potential to enhance the efficacy of cisplatin, a common chemotherapy drug. In metastatic non-small-cell lung cancer, high-dose toremifene, which yields significant levels of N-Desmethyltoremifene, has been shown to achieve plasma levels conducive to cisplatin chemosensitization and protein kinase C (PKC) modulation .
DNA Interaction and Adduct Formation
Research indicates that N-Desmethyltoremifene can interact with double-stranded DNA in vitro without any metabolizing enzymes or activating chemicals. This interaction leads to the formation of DNA adducts, which are significant because they can influence gene expression and potentially lead to mutations .
Antidoping in Sports
N-Desmethyltoremifene is a metabolite of toremifene, which is listed as a prohibited substance in sports by the World Anti-Doping Agency. Its detection is crucial in anti-doping control analyses because antiestrogenic substances like toremifene can increase blood testosterone concentrations, potentially masking the abuse of anabolic androgenic steroids .
properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKBQYEFAFHCY-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110503-61-2 | |
Record name | N-Desmethyltoremifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYLTOREMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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